2-[(2-methoxy-5-{(E)-[2-(2-methylphenyl)hydrazinylidene]methyl}benzyl)oxy]pyridine
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Overview
Description
4-Methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde 1-(2-methylphenyl)hydrazone is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde 1-(2-methylphenyl)hydrazone typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 4-methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde with 1-(2-methylphenyl)hydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems such as chromatography or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde 1-(2-methylphenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone linkage can be reduced to the corresponding amine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: 4-Methoxy-3-[(2-pyridyloxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(2-pyridyloxy)methyl]benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde 1-(2-methylphenyl)hydrazone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde 1-(2-methylphenyl)hydrazone involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-3-methylbenzaldehyde
- 4-Methoxy-3-hydroxybenzaldehyde
- 4-Methoxy-3-chlorobenzaldehyde
Uniqueness
4-Methoxy-3-[(2-pyridyloxy)methyl]benzaldehyde 1-(2-methylphenyl)hydrazone is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities
Properties
Molecular Formula |
C21H21N3O2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-[4-methoxy-3-(pyridin-2-yloxymethyl)phenyl]methylideneamino]-2-methylaniline |
InChI |
InChI=1S/C21H21N3O2/c1-16-7-3-4-8-19(16)24-23-14-17-10-11-20(25-2)18(13-17)15-26-21-9-5-6-12-22-21/h3-14,24H,15H2,1-2H3/b23-14+ |
InChI Key |
MHQDHLAMFPLORM-OEAKJJBVSA-N |
Isomeric SMILES |
CC1=CC=CC=C1N/N=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=N3 |
Canonical SMILES |
CC1=CC=CC=C1NN=CC2=CC(=C(C=C2)OC)COC3=CC=CC=N3 |
Origin of Product |
United States |
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